3-(methoxymethyl)-1-azaspiro[3.3]heptane
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Overview
Description
3-(Methoxymethyl)-1-azaspiro[33]heptane is a compound that belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methoxymethyl)-1-azaspiro[3.3]heptane typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method involves the reaction of a suitable aziridine with a methoxymethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the spirocyclic ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethyl)-1-azaspiro[3.3]heptane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where the methoxymethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(Methoxymethyl)-1-azaspiro[3
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioisostere in drug design, where it can mimic the structure of biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and light-emitting devices.
Mechanism of Action
The mechanism of action of 3-(methoxymethyl)-1-azaspiro[3.3]heptane involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: Another spirocyclic compound with similar structural features.
6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A derivative used in the synthesis of antibiotic drug candidates.
Uniqueness
3-(Methoxymethyl)-1-azaspiro[3.3]heptane is unique due to its specific methoxymethyl group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
2731008-82-3 |
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Molecular Formula |
C8H15NO |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
3-(methoxymethyl)-1-azaspiro[3.3]heptane |
InChI |
InChI=1S/C8H15NO/c1-10-6-7-5-9-8(7)3-2-4-8/h7,9H,2-6H2,1H3 |
InChI Key |
UFUBBUFBQVBEDP-UHFFFAOYSA-N |
Canonical SMILES |
COCC1CNC12CCC2 |
Purity |
95 |
Origin of Product |
United States |
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